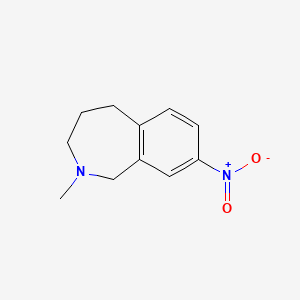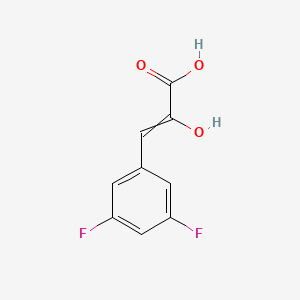
C19H13BrClN3O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C19H13BrClN3O4 N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea . This compound is a member of the urea derivatives family and is characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups. It is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of with in the presence of a base such as to form .
Urea Formation: The intermediate is then reacted with under controlled conditions to form the final product, .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like .
Common Reagents and Conditions
Substitution: Reagents such as or in an aqueous or alcoholic medium.
Reduction: with a or .
Oxidation: or in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of .
Oxidation: Formation of oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the nitro group allows for potential redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea: can be compared with other urea derivatives such as:
- N-phenyl-N’-(4-nitrophenyl)urea
- N-(4-chlorophenyl)-N’-(4-nitrophenyl)urea
- N-(3-bromophenyl)-N’-(4-nitrophenyl)urea
Uniqueness
The uniqueness of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea lies in its combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and potential biological activity.
By understanding the detailed properties and applications of N-[3-bromo-4-(4-chlorophenoxy)phenyl]-N’-(4-nitrophenyl)urea , researchers can explore its potential in various scientific fields
Eigenschaften
Molekularformel |
C19H13BrClN3O4 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
methyl 5-(4-bromophenyl)-1-(2-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13BrClN3O4/c1-28-19(27)15-14-16(24(22-15)13-5-3-2-4-12(13)21)18(26)23(17(14)25)11-8-6-10(20)7-9-11/h2-9,14,16H,1H3 |
InChI-Schlüssel |
YCXGMQQBYLLMRS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
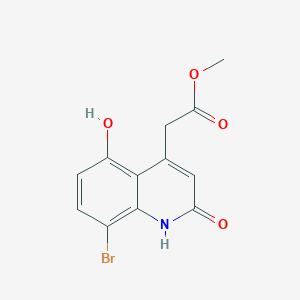
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
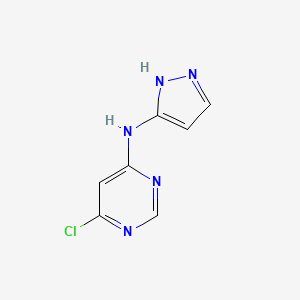
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
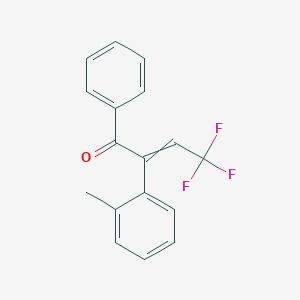


![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
